molecular formula C9H16O4 B12802087 3-(Propan-2-yl)hexanedioic acid CAS No. 10347-87-2

3-(Propan-2-yl)hexanedioic acid

Cat. No.: B12802087
CAS No.: 10347-87-2
M. Wt: 188.22 g/mol
InChI Key: KTSZEWSMMVWJJL-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)hexanedioic acid is an organic compound with the molecular formula C9H16O4 It is a derivative of hexanedioic acid, where one of the hydrogen atoms on the carbon chain is replaced by a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)hexanedioic acid can be achieved through several methods. One common approach involves the alkylation of hexanedioic acid with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(Propan-2-yl)hexanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Propan-2-yl)hexanedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)hexanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propan-2-yl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Comparison with Similar Compounds

    Hexanedioic acid: The parent compound, lacking the propan-2-yl group.

    2-Methylhexanedioic acid: A similar compound with a methyl group instead of a propan-2-yl group.

    3-(Methyl)hexanedioic acid: Another derivative with a different alkyl substitution.

Uniqueness: 3-(Propan-2-yl)hexanedioic acid is unique due to the presence of the propan-2-yl group, which can significantly alter its chemical and physical properties compared to its analogs

Properties

CAS No.

10347-87-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

3-propan-2-ylhexanedioic acid

InChI

InChI=1S/C9H16O4/c1-6(2)7(5-9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

KTSZEWSMMVWJJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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